Cyclosporin AM 9-d6 is a deuterated derivative of cyclosporin A, a cyclic undecapeptide known for its immunosuppressive properties. This compound is primarily utilized in research settings to study the metabolism and pharmacokinetics of cyclosporin analogs. The incorporation of deuterium in the structure aids in tracing metabolic pathways and enhancing the understanding of cyclosporin's mechanisms of action.
Cyclosporin AM 9-d6 is classified under immunosuppressive agents, specifically within the broader category of cyclosporins. These compounds are derived from the fungus Tolypocladium inflatum and are characterized by their ability to inhibit T-lymphocyte activation. Cyclosporin AM 9-d6 is particularly noted for its use in therapeutic drug monitoring and pharmacological studies due to its stable isotopic labeling.
The synthesis of cyclosporin AM 9-d6 typically involves several key steps:
Technical details regarding specific reagents and conditions used during synthesis can vary, but they generally aim to maintain the integrity of the cyclosporin structure while achieving the desired isotopic labeling.
Cyclosporin AM 9-d6 retains the core structure of cyclosporin A, which consists of eleven amino acids arranged in a cyclic formation. The specific modification involves deuteration at certain positions, enhancing its stability and allowing for more precise tracking during metabolic studies.
Cyclosporin AM 9-d6 participates in several key reactions relevant to its function:
Technical details of these reactions involve specific enzyme-substrate interactions and subsequent pathways leading to drug metabolism.
The mechanism by which cyclosporin AM 9-d6 exerts its immunosuppressive effects involves:
Relevant analyses often include spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) for characterization.
Cyclosporin AM 9-d6 is primarily utilized in:
Cyclosporin AM 9-d6 (C₆₂D₆H₁₀₅N₁₁O₁₃; MW 1224.65 g/mol) is a deuterated analog of the primary cyclosporin A (CsA) metabolite AM9 (C₆₂H₁₁₁N₁₁O₁₃; MW 1218.61 g/mol). Its structure features six deuterium atoms at the N-methyl leucine-9 position, replacing hydrogen atoms at the methyl group adjacent to the peptide backbone [1] [3] [8]. This isotopic labeling preserves the stereochemical configuration of native AM9, including the unusual (4R)-4-[(E)-2-butenyl]-4,N-dimethyl-L-threonine (MeBmt) residue at position 1 and cyclic undecapeptide architecture [8] [10]. Nuclear Magnetic Resonance (NMR) spectroscopy confirms deuterium integration at the 9-MeLeu site, evidenced by the absence of proton signals at δ 3.05 ppm (N-CH₃) and enhanced signal resolution in adjacent regions [3]. The isotopic purity typically exceeds 98%, critical for minimizing kinetic isotope effects during metabolic studies [3].
Parameter | Cyclosporin AM 9-d6 | Native AM9 (Undeterated) |
---|---|---|
Molecular Formula | C₆₂D₆H₁₀₅N₁₁O₁₃ | C₆₂H₁₁₁N₁₁O₁₃ |
CAS Registry | 89270-25-7 (unlabelled core) | 89270-25-7 |
Exact Mass | 1224.648 g/mol | 1218.610 g/mol |
Isotopic Enrichment | >98% D at 9-MeLeu | N/A |
Key NMR Shift | Loss of 1H signal at δ 3.05 | Singlet at δ 3.05 (N–CH₃) |
The synthesis of Cyclosporin AM 9-d6 employs two primary strategies:
Biosynthetically, AM9 formation in humans is mediated by cytochrome P450 (CYP) 3A4/3A5 through hydroxylation at the 4γ position of the N-methyl leucine-9 residue of CsA [2] [7]. Deuterium labeling does not alter this metabolic pathway but reduces the reaction rate (kₜₕ) by ∼15% due to the kinetic isotope effect (KIE), as confirmed using human liver microsomes [7].
Cyclosporin AM 9-d6 serves as an internal standard for quantifying native AM9 due to near-identical physicochemical properties, differing only in mass spectrometry. Key functional comparisons include:
Analytical Cross-Reactivity: Immunoassays for CsA monitoring (e.g., RIA) show 12–18% cross-reactivity with native AM9, leading to overestimation of parent drug concentrations. AM9-d6 co-elutes with AM9 in HPLC but resolves via m/z 1219→1205 (AM9) vs. m/z 1225→1211 (AM9-d6) transitions in LC-MS/MS, enabling precise quantification [5].
Table 2: Metabolic Rates of CsA Conversion to AM9 in Human Tissues
Tissue Source | Metabolite Formed | Formation Rate (pmol/hr/mg protein) | Primary CYP Isoform |
---|---|---|---|
Liver Slices | AM9 (M17) | 5.0 | CYP3A4 |
Kidney Slices | AM9 (M17) | 3.0 | CYP3A5 |
Intestinal Slices | AM9 + others | 2.1 | CYP3A4/3A5 |
HepG2 Cell Line | Not detected | 0 | N/A |
The deuterium label in Cyclosporin AM 9-d6 enables precise tracking of AM9 pharmacokinetics using mass spectrometry:
Analyte | Precursor Ion ([M+H]⁺) | Product Ion (SRM) | Fragmentation Pathway |
---|---|---|---|
Cyclosporin AM 9-d6 | 1225.8 | 1211.7 | Loss of CD₃ (9-MeLeu) |
1103.6 | Cleavage at Abu²-MeLeu³ | ||
Native AM9 | 1219.8 | 1205.8 | Loss of CH₃ (9-MeLeu) |
CsA (Parent) | 1202.9 | 1186.9 | Loss of CH₄ (MeBmt side chain) |
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7